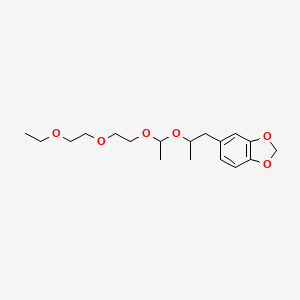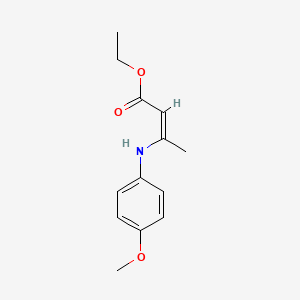![molecular formula C16H22O4S B14694694 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid CAS No. 27124-95-4](/img/structure/B14694694.png)
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid is an organic compound characterized by the presence of a cyclohexyl ring substituted with a 3,4-dimethoxyphenyl group and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions starting from cyclohexanone. This may involve reduction and subsequent functionalization to introduce the desired substituents.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclohexyl intermediate reacts with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]sulfanylacetic acid
- 2-[2-(3,4-Dimethoxyphenyl)propyl]sulfanylacetic acid
- 2-[2-(3,4-Dimethoxyphenyl)butyl]sulfanylacetic acid
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its linear analogs
Propriétés
Numéro CAS |
27124-95-4 |
|---|---|
Formule moléculaire |
C16H22O4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethoxyphenyl)cyclohexyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H22O4S/c1-19-13-8-7-11(9-14(13)20-2)12-5-3-4-6-15(12)21-10-16(17)18/h7-9,12,15H,3-6,10H2,1-2H3,(H,17,18) |
Clé InChI |
OIZZURHKYIZIGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCCCC2SCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


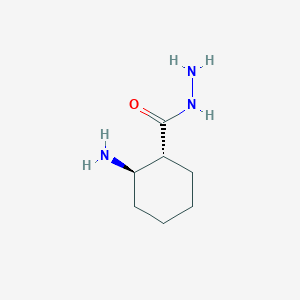
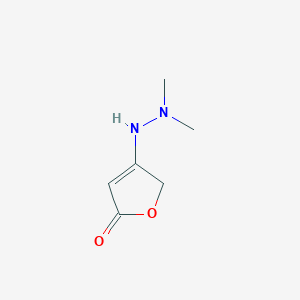
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
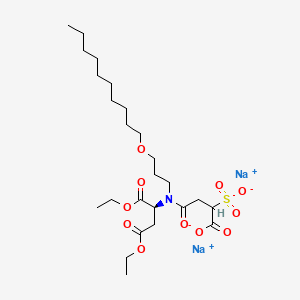
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
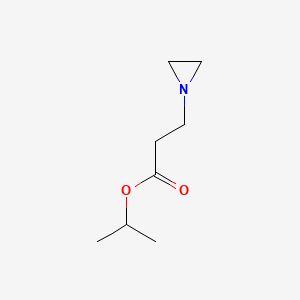
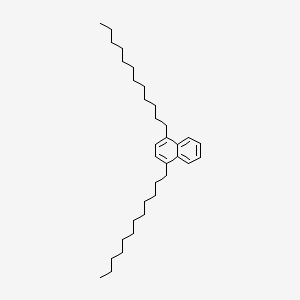
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
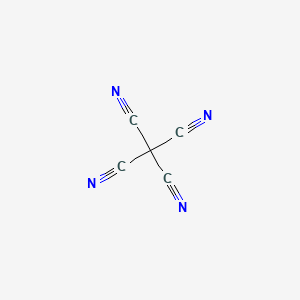
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
